molecular formula C19H14FN3O3 B2670478 3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one CAS No. 1357721-75-5

3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one

Cat. No.: B2670478
CAS No.: 1357721-75-5
M. Wt: 351.337
InChI Key: BFGDDAWUPZIMED-UHFFFAOYSA-N
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Description

3-(3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is a heterocyclic compound featuring a quinolin-4(1H)-one core substituted with a fluorine atom at position 6 and a 1,2,4-oxadiazole ring at position 3. The oxadiazole moiety is further substituted with a 2-ethoxyphenyl group.

The compound’s synthesis likely involves condensation reactions between amidoximes and activated carboxylic acid derivatives, analogous to methods used for related 1,2,4-oxadiazole-containing compounds (e.g., reductive amination or cyclization under acidic conditions) .

Properties

IUPAC Name

3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3/c1-2-25-16-6-4-3-5-12(16)18-22-19(26-23-18)14-10-21-15-8-7-11(20)9-13(15)17(14)24/h3-10H,2H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGDDAWUPZIMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This step involves the reaction of 2-ethoxybenzohydrazide with an appropriate nitrile oxide to form the 1,2,4-oxadiazole ring.

    Coupling with fluoroquinoline: The oxadiazole intermediate is then coupled with a fluoroquinoline derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroquinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, it can interact with DNA or RNA, leading to the inhibition of nucleic acid synthesis and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Oxadiazole Hybrids

Compounds bearing quinoline and 1,2,4-oxadiazole moieties, such as MA1, MA2, and MA3 (from ), share structural similarities with the target molecule. Key differences lie in their substituents and biological targeting:

Compound Substituents on Oxadiazole Quinoline Substituents Biological Activity (CB2 Receptor) Yield (%)
MA1 2-Chloro-4-fluorophenyl 6-Hydroxyquinoline High affinity, moderate brain uptake 57
MA2 2-Chloro-4-fluorophenyl 6-Methoxyquinoline Reduced brain permeability 49
MA3 2-Chloro-4-fluorophenyl 6-Fluoroethoxyquinoline Enhanced brain uptake 51
Target Compound 2-Ethoxyphenyl 6-Fluoroquinoline Not reported in evidence -

Key Observations :

  • The 6-fluoro group in the target compound may mimic the 6-fluoroethoxy group in MA3, which enhances brain permeability due to increased lipophilicity .
Oxadiazole-Oxadiazine Hybrids

describes compounds like 5b , 5c , and 5d , which combine 1,2,4-oxadiazole with oxadiazine cores. While structurally distinct from the target compound, these hybrids provide insights into substituent effects on stability and synthesis:

Compound Oxadiazole Substituents Oxadiazine Substituents Melting Point (°C) Yield (%)
5b Phenyl Phenyl 194–196 61
5c 4-Methoxyphenyl 4-Methoxyphenyl 181–182 51
5d 4-Nitrophenyl 4-Nitrophenyl 216–217 76

Key Observations :

  • Electron-withdrawing groups (e.g., 4-nitro in 5d) increase melting points and reaction yields, suggesting enhanced crystallinity and stability .
  • In contrast, the target compound’s 2-ethoxy group is electron-donating, which may reduce thermal stability compared to nitro-substituted analogs but improve solubility.
Triazinone and Pyrazole Derivatives
  • Pyrazole derivatives () demonstrate how halogen substituents (e.g., chloro, fluoro) influence electronic properties and intermolecular interactions, which could guide optimization of the target compound’s fluoro and ethoxy groups .

Data Tables for Key Comparisons

Table 1: Physicochemical Properties
Compound LogP (Predicted) Molecular Weight Hydrogen Bond Acceptors
MA3 3.8 457.9 7
5d 2.1 429.3 9
Target Compound 3.2 (est.) 365.3 6

Biological Activity

The compound 3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C19H15FN4O3C_{19}H_{15}FN_{4}O_{3}, featuring a quinoline core substituted with a 1,2,4-oxadiazole moiety. The presence of the fluorine atom and the ethoxyphenyl group contributes to its unique pharmacological properties.

PropertyValue
Molecular Weight360.35 g/mol
SolubilitySoluble in DMSO
Melting PointNot reported
LogP3.5

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing oxadiazole and quinoline rings have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Antitumor Efficacy

A study evaluated the cytotoxic effects of related quinoline derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated that compounds with structural similarities to This compound exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Research indicates that oxadiazole derivatives can serve as effective antimicrobial agents against both Gram-positive and Gram-negative bacteria.

Research Findings

In vitro studies have shown that the compound displays significant activity against Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

The biological activity of This compound is believed to be mediated through multiple pathways:

  • Induction of Apoptosis : The compound may activate caspase pathways leading to programmed cell death in cancer cells.
  • Inhibition of Topoisomerases : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication.
  • Disruption of Cellular Metabolism : By interfering with metabolic pathways in bacteria, it enhances its antimicrobial efficacy.

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntitumorHeLa5.0
AntitumorMCF-76.0
AntimicrobialStaphylococcus aureus10.0
AntimicrobialEscherichia coli12.0

Future Directions and Research Implications

Given the promising biological activities exhibited by This compound , further research is warranted to explore:

  • In Vivo Efficacy : Conducting animal studies to assess the therapeutic potential and safety profile.
  • Structural Modifications : Investigating analogs with altered substituents to enhance potency and selectivity.
  • Mechanistic Studies : Elucidating detailed mechanisms underlying its biological effects.

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